

Application Note: Analysis of Volatile Compounds in Mahewu using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magau*

Cat. No.: *B038806*

[Get Quote](#)

Introduction

Mahewu is a traditional, non-alcoholic or low-alcoholic fermented beverage widely consumed in Southern Africa. It is typically prepared from maize or sorghum porridge that undergoes spontaneous or starter-culture-induced lactic acid fermentation. The characteristic flavor and aroma profile of Mahewu is a complex mixture of volatile organic compounds (VOCs) produced during this fermentation process. The composition of these VOCs is influenced by the raw materials, the starter culture used, and the fermentation conditions. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile compounds, providing valuable insights into the sensory qualities and biochemical changes occurring during Mahewu production. This application note outlines a comprehensive protocol for the analysis of volatile compounds in Mahewu using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Instrumentation and Consumables

- Gas Chromatograph: Agilent 7890A or equivalent
- Mass Spectrometer: High-resolution time-of-flight mass spectrometer (HR-TOF-MS) or equivalent
- Autosampler: Gerstel MPS multipurpose autosampler or equivalent

- GC Column: Rxi®-5ms (30 m × 0.25 mm ID × 0.25 µm) or similar non-polar column
- SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
- Headspace Vials: 20 mL with magnetic screw caps and PTFE/silicone septa
- Syringes: For sample and standard preparation
- General Laboratory Glassware

Sample Preparation

Proper sample preparation is critical for the accurate analysis of volatile compounds. For Mahewu, which is a semi-liquid to liquid matrix, HS-SPME is an ideal extraction technique as it is solvent-free, sensitive, and requires minimal sample manipulation.

Experimental Protocols

1. Headspace Solid-Phase Microextraction (HS-SPME)

- Sample Preparation: Homogenize the Mahewu sample by gentle shaking.
- Aliquoting: Transfer 5 mL of the Mahewu sample into a 20 mL headspace vial.
- Salting Out: Add 1.5 g of sodium chloride (NaCl) to the vial. This increases the ionic strength of the sample matrix, promoting the release of volatile compounds into the headspace.
- Internal Standard (Optional but Recommended): For quantitative or semi-quantitative analysis, add a known concentration of an internal standard (e.g., 2-octanol) to the sample.
- Equilibration: Seal the vial and place it in a heating block or the autosampler's agitator. Equilibrate the sample at 60°C for 15 minutes with constant agitation to facilitate the partitioning of volatile compounds into the headspace.
- Extraction: Expose the pre-conditioned SPME fiber to the headspace of the sample vial at 60°C for 30 minutes with continued agitation.

- Desorption: Immediately after extraction, transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the analytical column. Desorb at 250°C for 5 minutes in splitless mode.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Injector Temperature: 250°C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes
 - Ramp 1: Increase to 150°C at a rate of 5°C/min
 - Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes
- MS Transfer Line Temperature: 250°C
- Ion Source Temperature: 230°C
- Electron Ionization Energy: 70 eV
- Mass Range: m/z 35-550
- Solvent Delay: 3 minutes

Data Analysis

The acquired chromatograms are processed to identify and quantify the volatile compounds.

- Peak Identification: The mass spectrum of each chromatographic peak is compared with reference spectra in a mass spectral library (e.g., NIST, Wiley).
- Quantification: The peak area of each identified compound is used for relative or absolute quantification. For absolute quantification, a calibration curve with authentic standards is

required. The use of an internal standard can correct for variations in sample extraction and injection.

Data Presentation

The following table summarizes some of the key volatile compounds that have been identified in Mahewu and similar fermented cereal beverages.[\[1\]](#)[\[2\]](#)[\[3\]](#) The retention times are illustrative and will vary depending on the specific chromatographic conditions.

Compound Class	Compound	Retention Time (min) (Illustrative)	Aroma Descriptor
Alcohols	Ethanol	4.5	Alcoholic, pungent
Isoamyl alcohol	8.2	Banana, fusel	
Phenylethyl alcohol	15.1	Floral, rose	
Esters	Ethyl acetate	5.1	Fruity, solvent-like
Ethyl lactate	7.8	Buttery, creamy	
Ethyl hexanoate	10.5	Fruity, apple, pineapple	
Acids	Acetic acid	6.2	Sour, vinegar
Hexanoic acid	12.3	Cheesy, sweaty	
Carbonyls	Acetaldehyde	3.8	Pungent, fruity
Diacetyl	5.9	Buttery	
Acetoin	6.5	Buttery, creamy	
Phenols	4-Vinylguaiacol	16.8	Clove-like, spicy

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of volatile compounds in Mahewu.

Conclusion

The HS-SPME-GC-MS method described provides a robust and sensitive approach for the analysis of volatile compounds in Mahewu. This methodology allows researchers and quality control professionals to characterize the aroma profile, understand the impact of different ingredients and fermentation parameters, and ensure the consistent quality of the final product. The identified volatile compounds can be correlated with sensory data to better understand consumer preferences and to optimize the production process for desired flavor characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Analysis of Volatile Compounds in Mahewu using Gas Chromatography-Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038806#gas-chromatography-for-volatile-compounds-in-mahewu]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com